anti-TNBC agent-4
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Overview
Description
Anti-TNBC agent-4 is a novel compound designed to target triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer. TNBC lacks the expression of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2, making it unresponsive to many conventional therapies . This compound has shown promising results in preclinical studies, demonstrating significant anti-cancer activity both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-TNBC agent-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization through various chemical reactions such as alkylation, acylation, and cyclization . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Anti-TNBC agent-4 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthesis is carefully monitored to ensure the formation of the correct product and to minimize side reactions .
Scientific Research Applications
Anti-TNBC agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating TNBC and other cancers.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies
Mechanism of Action
The mechanism of action of anti-TNBC agent-4 involves targeting specific molecular pathways that are dysregulated in TNBC. It inhibits key signaling pathways such as the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin pathway and the signal transducer and activator of transcription 3 pathway . By disrupting these pathways, this compound induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to anti-TNBC agent-4 include:
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin Hybrids: Compounds with conventional antitumor pharmacophores showing potent anti-TNBC effects.
Paclitaxel Conjugates: Redox-responsive conjugates designed for targeted chemotherapy in TNBC.
Uniqueness
This compound stands out due to its multitargeted approach, effectively inhibiting multiple signaling pathways involved in TNBC progression. This makes it a promising candidate for combination therapies and personalized medicine .
Properties
Molecular Formula |
C24H24O4S3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-8-[[4-(5-sulfanylidenedithiol-3-yl)phenoxy]methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C24H24O4S3/c1-14-18-10-5-15(4-3-11-24(2)22(28-24)21(18)27-23(14)25)13-26-17-8-6-16(7-9-17)19-12-20(29)31-30-19/h4,6-9,12,18,21-22H,1,3,5,10-11,13H2,2H3/b15-4+/t18-,21-,22-,24+/m0/s1 |
InChI Key |
YMBSYMMRLQHOJD-SVKFYZNQSA-N |
Isomeric SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@@H]1O2)OC(=O)C3=C)/COC4=CC=C(C=C4)C5=CC(=S)SS5 |
Canonical SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC4=CC=C(C=C4)C5=CC(=S)SS5 |
Origin of Product |
United States |
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